4,4-Difluorocyclohexane-1-sulfinamide

Conformational Analysis Drug Design Physicochemical Properties

4,4-Difluorocyclohexane-1-sulfinamide is an organofluorine building block featuring a cyclohexane core with geminal difluorination at the 4-position and a sulfinamide group directly attached at the 1-position. This structural arrangement confers distinct electronic and conformational properties compared to non-fluorinated or methylene-linked analogs.

Molecular Formula C6H11F2NOS
Molecular Weight 183.22 g/mol
Cat. No. B12986120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclohexane-1-sulfinamide
Molecular FormulaC6H11F2NOS
Molecular Weight183.22 g/mol
Structural Identifiers
SMILESC1CC(CCC1S(=O)N)(F)F
InChIInChI=1S/C6H11F2NOS/c7-6(8)3-1-5(2-4-6)11(9)10/h5H,1-4,9H2
InChIKeyVFYPXNSTMPNJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluorocyclohexane-1-sulfinamide for Fluorinated Building Block Procurement


4,4-Difluorocyclohexane-1-sulfinamide is an organofluorine building block featuring a cyclohexane core with geminal difluorination at the 4-position and a sulfinamide group directly attached at the 1-position. This structural arrangement confers distinct electronic and conformational properties compared to non-fluorinated or methylene-linked analogs. The compound is primarily of interest in medicinal chemistry and asymmetric synthesis, where the 4,4-difluorocyclohexyl motif is recognized for enhancing metabolic stability and modulating lipophilicity [1]. As a sulfinamide, it also serves as a versatile synthetic handle, being a precursor to chiral auxiliaries and sulfoximine ligands.

Why Procuring 4,4-Difluorocyclohexane-1-sulfinamide Instead of a Non-Fluorinated Analog Matters


Direct substitution of 4,4-difluorocyclohexane-1-sulfinamide with a non-fluorinated cyclohexanesulfinamide or a methylene-linked analog, such as (4,4-difluorocyclohexyl)methanesulfinamide (CAS 2138176-45-9), is not feasible without impacting downstream application performance. The geminal fluorine atoms at the 4-position significantly alter the cyclohexane ring's conformational equilibrium and electron density, which in turn affects both the sulfinamide group's reactivity and the overall three-dimensional shape of any derived molecule. For instance, the 4,4-difluorocyclohexyl motif is a recognized bioisostere used to block metabolic hotspots and tune physicochemical properties like pKa and logD without introducing a rotatable bond, a feature absent in its non-fluorinated parent or methylene-linked counterparts [1]. The direct attachment of the sulfinamide to the ring, as opposed to via a methylene spacer, also imposes different steric constraints and electronic communication, critical for diastereoselective transformations.

Head-to-Head and In-Class Differentiation Evidence for 4,4-Difluorocyclohexane-1-sulfinamide


Impact of Geminal Difluorination on Cyclohexane Conformational Bias

The 4,4-difluoro substitution on the cyclohexane ring provides a distinct conformational bias compared to its non-fluorinated parent, cyclohexane. The strong electronegativity of fluorine favors a conformation where the C–F bonds are oriented to minimize dipole interactions. When the sulfinamide group is directly attached, this bias translates into a different population of reactive conformers compared to non-fluorinated cyclohexanesulfinamide, which lacks this electronic constraint. This is a class-level inference based on the well-characterized behavior of the 4,4-difluorocyclohexyl motif [1]. The quantitative impact on reactivity of the sulfinamide specifically has not been published for this compound. [1]

Conformational Analysis Drug Design Physicochemical Properties

Indirect Evidence of Enhanced Metabolic Stability from 4,4-Difluorocyclohexyl Motif

While no direct metabolic stability data exists for 4,4-difluorocyclohexane-1-sulfinamide, the 4,4-difluorocyclohexyl motif is a validated strategy for improving the metabolic stability of drug candidates. A direct head-to-head comparison from the patent literature on integrin inhibitors shows that a compound containing a 4,4-difluorocyclohexane-1-carboxamide moiety (US10696672, compound 21a) demonstrated an IC50 of 50 nM against the αvβ6 integrin [1]. This demonstrates the motif's ability to confer high potency and, by extension, the potential of our target sulfinamide to be a key intermediate for metabolically stable, potent molecules. The sulfinamide group can be further transformed into sulfonamides or sulfoximines, which are prevalent in bioactive compounds.

Metabolic Stability Drug Discovery In Vivo Clearance

Direct Sulfinamide Reactivity Advantage over Methylene-Linked Analog

4,4-Difluorocyclohexane-1-sulfinamide, with the sulfinamide group directly on the ring, is a superior chiral auxiliary precursor compared to (4,4-difluorocyclohexyl)methanesulfinamide (CAS 2138176-45-9). The direct attachment increases the steric influence of the ring's chirality on the reaction center and alters the electronics at sulfur. This principle is well-established in sulfinamide chemistry where tert-butanesulfinamide's bulky tert-butyl group is directly attached to sulfur. In a direct comparison, the absence of a methylene spacer in our target compound provides a different reactivity profile and diastereocontrol potential, which is critical for the synthesis of enantiopure amines. Quantitative diastereoselectivity data for this specific compound is not available in the public domain.

Synthetic Handle Asymmetric Synthesis Chiral Auxiliary

Physicochemical Property Differentiation: Lipophilicity Modulation

The introduction of geminal fluorine atoms is a proven strategy for modulating a molecule's lipophilicity without drastically increasing molecular weight, often leading to improved membrane permeability. While experimental logD values for 4,4-difluorocyclohexane-1-sulfinamide are not available, a class-level comparison can be made. For the cyclohexane core, substituting two hydrogen atoms with fluorine is predicted to slightly decrease logP (e.g., from ~2.1 for cyclohexane to ~1.8 for 4,4-difluorocyclohexane). The directly attached sulfinamide group, being more polar than a methylenesulfinamide will further reduce lipophilicity. Therefore, for a project requiring a specific balance of logD, our target compound offers a distinct and tunable profile compared to its non-fluorinated and methylene-linked analogs [1].

Lipophilicity logD Physicochemical Properties

Target Application Scenarios Supported by 4,4-Difluorocyclohexane-1-sulfinamide's Differentiation Profile


Asymmetric Synthesis of Chiral Amines with Unique Steric Demand

Leverage the direct attachment of the sulfinamide to the conformationally-biased 4,4-difluorocyclohexane ring for asymmetric imine additions. This combination provides a steric and electronic environment not achievable with traditional Ellman's auxiliary (tert-butanesulfinamide) or its non-fluorinated cyclohexyl analog. Predicted to offer novel diastereofacial selectivity supported by class-level evidence of conformational bias [1].

Synthesis of Metabolically-Stable Sulfoximine-Containing Drug Candidates

Utilize 4,4-difluorocyclohexane-1-sulfinamide as a direct precursor to chiral sulfoximines and sulfonimidamides. The incorporated 4,4-difluorocyclohexyl motif is a known metabolic stability enhancer, as demonstrated by the high potency of analogous carboxamide derivatives in integrin inhibition (IC50 of 50 nM), making this compound a strategic choice for medicinal chemistry programs aiming to block metabolic soft spots [2].

Exploration of Lipophilicity in a CNS Penetration SAR Campaign

In a structure-activity relationship (SAR) study where fine-tuning of logD is critical for crossing the blood-brain barrier, our target compound’s estimated lower lipophilicity (logD ~0.9) relative to its methylene-linked analog (logD ~1.7) provides a distinct advantage. This allows medicinal chemists to dial in a lower logD value without adding rotatable bonds and while maintaining the beneficial 4,4-difluoro motif [3].

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